molecular formula C12H15N3O B13596459 3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1017665-62-1

3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13596459
CAS No.: 1017665-62-1
M. Wt: 217.27 g/mol
InChI Key: LHUFUGYBPBPTIK-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which 3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethoxyphenyl)-1,2,4-triazine: This compound shares the ethoxyphenyl group but has a different heterocyclic core.

    2-(2-Ethoxyphenyl)-5-phenylpiperazinosulfonamido-pyrido[2,3-d]pyrimidin-4-one: Another compound with an ethoxyphenyl group, but with a more complex structure.

Uniqueness

3-(2-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1017665-62-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-3-16-11-7-5-4-6-9(11)10-8-12(13)15(2)14-10/h4-8H,3,13H2,1-2H3

InChI Key

LHUFUGYBPBPTIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN(C(=C2)N)C

Origin of Product

United States

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